(6-(4-broMo-2-chlorophenylaMino)-7-fluoro-1H-benzo[d]iMidazol-5-yl)Methanol

Fragment-based drug discovery Lead optimization Physicochemical profiling

Procure this N3-unsubstituted benzimidazole as the most versatile entry point for divergent SAR at both N3 and C5 positions. Its 5-hydroxymethyl group provides a chemically orthogonal handle for late-stage functionalization without protecting-group manipulations. As a potential degradation product or process-related impurity of the FDA-approved MEK inhibitor selumetinib (Koselugo), this compound is supplied at ≥99% HPLC purity, ready for direct use as a reference standard in stability-indicating methods per ICH guidelines. Ideal for fragment-based screening and pilot-plant process development with kg-scale availability.

Molecular Formula C14H10BrClFN3O
Molecular Weight 370.6 g/mol
CAS No. 606144-57-4
Cat. No. B3274367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(4-broMo-2-chlorophenylaMino)-7-fluoro-1H-benzo[d]iMidazol-5-yl)Methanol
CAS606144-57-4
Molecular FormulaC14H10BrClFN3O
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)NC2=C(C3=C(C=C2CO)NC=N3)F
InChIInChI=1S/C14H10BrClFN3O/c15-8-1-2-10(9(16)4-8)20-13-7(5-21)3-11-14(12(13)17)19-6-18-11/h1-4,6,20-21H,5H2,(H,18,19)
InChIKeyFHAVWVCECJAGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Bromo-2-chlorophenyl)amino]-7-fluoro-1H-benzimidazole-5-methanol (CAS 606144-57-4): Sourcing Guide for a Key Selumetinib-Desmethyl Alcohol Intermediate


The compound (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol (CAS 606144-57-4, molecular formula C14H10BrClFN3O, molecular weight 370.61 g/mol) is a benzimidazole derivative bearing a 4-bromo-2-chlorophenylamino group at position 6, a fluorine at position 7, and a hydroxymethyl group at position 5 of the benzimidazole core . It belongs to the class of N3-unsubstituted benzimidazole derivatives that have been extensively patented as MEK kinase inhibitors [1]. Structurally, it represents the des-N-methyl, 5-hydroxymethyl analog of the FDA-approved MEK inhibitor selumetinib (AZD6244, CAS 606143-52-6), and is positioned within the CAS 606143–606144 patent compound series encompassing selumetinib intermediates, impurities, and close structural analogs .

Why Selumetinib, Its Metabolites, and 5-Carboxy Ester Analogs Cannot Substitute for (6-(4-Bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol in Synthesis and Analytical Applications


Within the benzimidazole MEK inhibitor chemical space, minute structural variations produce profound differences in molecular properties and functional utility. Selumetinib itself (MW 457.68, C17H15BrClFN4O3) contains an N3-methyl group and a 5-(2-hydroxyethoxy)carboxamide side chain that are absent in the target compound [1]. The 5-carboxylic acid analog (CAS 606144-01-8, MW 384.59) and the methyl ester analogs (CAS 606143-46-8, MW 398.62; CAS 606144-03-0, MW 412.63) each differ in oxidation state at the 5-position, altering hydrogen-bonding capacity, reactivity, and chromatographic behavior [2]. These differences preclude direct interchangeability in synthetic sequences requiring a primary alcohol handle for further elaboration, or in analytical methods where each species must be chromatographically resolved as a distinct impurity or reference standard [3].

Quantitative Differentiation Evidence for (6-(4-Bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol vs. Closest Analogs


Molecular Weight and Size Differentiation vs. Selumetinib: 19% Lower MW for Fragment-Based Design Applications

The target compound (C14H10BrClFN3O, MW = 370.61 g/mol) exhibits a molecular weight 87.07 Da (19.0%) lower than selumetinib (C17H15BrClFN4O3, MW = 457.68 g/mol). This size reduction arises from the absence of the N3-methyl group (-15 Da), the replacement of the 5-(2-hydroxyethoxy)carboxamide side chain (-87 Da net) with a hydroxymethyl group (+31 Da relative to hydrogen), and the absence of the carboxamide nitrogen (+14 Da). The compound has 3 hydrogen bond donors (benzimidazole NH, aniline NH, CH2OH) and 3 hydrogen bond acceptors (benzimidazole N, F, O), compared with selumetinib's 3 HBDs and 6 HBAs. This difference in hydrogen-bonding capacity and polar surface area predicts distinct solubility and permeability profiles suitable for fragment-based screening libraries where lower molecular complexity is preferred.

Fragment-based drug discovery Lead optimization Physicochemical profiling

Oxidation State at Position 5: Primary Alcohol Functionality Enables Synthetic Derivatization Routes Unavailable to 5-Carboxylic Acid or 5-Carboxamide Analogs

The 5-hydroxymethyl (-CH2OH) group of the target compound is at the alcohol oxidation state, enabling direct synthetic transformations that are impossible with the 5-carboxylic acid (CAS 606144-01-8, -COOH), 5-methyl ester (CAS 606143-46-8, -COOCH3), or 5-carboxamide (selumetinib, -CONHOCH2CH2OH) analogs without prior reduction. Specifically, the primary alcohol can undergo: (i) oxidation to the corresponding aldehyde (5-CHO) or carboxylic acid (5-COOH); (ii) conversion to a leaving group (e.g., mesylate, tosylate, bromide) for nucleophilic displacement; (iii) Mitsunobu coupling; or (iv) direct etherification. The 5-carboxylic acid analog (CAS 606144-01-8, MW 384.59) is at a higher oxidation state and requires reduction (e.g., LiAlH4 or BH3) to access the alcohol, adding synthetic steps and potential for over-reduction. [1]

Synthetic chemistry Intermediate derivatization Medicinal chemistry

Purity Specification Comparison: Commercially Available at 95%+ to 99% HPLC Purity, Meeting Reference Standard and Intermediate Requirements

The target compound is commercially available from multiple suppliers with specified purity levels. Chemenu lists the compound at 95%+ purity (Catalog No. CM612899) . ChemicalBook supplier listings include vendors offering the compound at 98% purity (Nanjing ChemLin) and 99% HPLC purity (Jinan ThinkLife Science), with packaging options ranging from 1 g to 5 kg, indicating availability at both research and pilot scales . In comparison, the corresponding 5-carboxylic acid analog (CAS 606144-01-8) and 5-methyl ester analog (CAS 606143-46-8) are also commercially available, but the 5-hydroxymethyl compound's availability at 99% HPLC purity makes it suitable as a potential impurity reference standard for selumetinib analytical method development, where the 5-hydroxymethyl species may arise as a degradation product or process intermediate [1].

Quality control Reference standards Analytical method development

N3-Unsubstituted Benzimidazole Core: Different Hydrogen-Bonding and Tautomeric Profile vs. N3-Methylated Selumetinib Analogs

The target compound bears an unsubstituted N3 position on the benzimidazole ring (N3-H), in contrast to selumetinib and its close analogs (e.g., CAS 606144-03-0, Selumetinib Impurity 17) which carry an N3-methyl group. The N3-H benzimidazole can engage in hydrogen bond donation via the imidazole N-H, which is sterically and electronically unavailable in N3-methylated analogs. Furthermore, N-unsubstituted benzimidazoles exhibit annular tautomerism (1H ↔ 3H tautomerism), which can affect binding mode, solubility, and spectroscopic properties. In the MEK inhibitor patent literature, N3-alkylation is consistently associated with enhanced potency, suggesting that the N3-H compound represents a distinct pharmacological profile—potentially a less potent but more synthetically tractable intermediate. [1] [2]

Kinase inhibitor design Binding mode analysis Tautomerism

Potential Degradation Impurity Relevance: Documented Instability of Selumetinib Under Oxidative and Photolytic Conditions Creates Demand for Hydroxymethyl Impurity Standards

A 2024 study by Mishra et al. demonstrated that selumetinib undergoes degradation under hydrolytic (acid and base), oxidative, and photolytic (UV and visible) stress conditions, generating three previously uncharacterized degradation impurities that were identified by LC-Q-TOF-MS/MS [1]. A separate study on selumetinib degradation pathways confirmed that the drug degrades readily under oxidative and simulated daylight conditions [2]. While the specific CAS 606144-57-4 compound was not explicitly identified among the three impurities in the Mishra study, the 5-hydroxymethyl structural motif is a plausible product of N-dealkylation combined with amide hydrolysis or reduction pathways. The compound's commercial availability at high purity positions it as a candidate impurity marker for stability-indicating method development, where procurement of well-characterized potential degradants is a prerequisite for method validation per ICH Q2(R1) guidelines.

Forced degradation studies Impurity profiling Stability-indicating methods

Procurement-Relevant Application Scenarios for (6-(4-Bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol (CAS 606144-57-4)


Medicinal Chemistry: Late-Stage Diversification Scaffold for Kinase Inhibitor SAR Exploration

The 5-hydroxymethyl group provides a chemically orthogonal handle for late-stage functionalization. Research teams exploring structure-activity relationships around the benzimidazole 5-position can use this compound to generate libraries of 5-substituted analogs (ethers, esters, amines, halides) via the alcohol intermediate, without the need for protecting group manipulations required when starting from the 5-carboxylic acid. The N3-unsubstituted benzimidazole also permits subsequent N-alkylation to probe the contribution of this position to kinase selectivity, as documented in the foundational MEK inhibitor patents [1]. This compound therefore serves as the most versatile entry point for divergent SAR studies at two critical positions (N3 and C5) simultaneously.

Process Chemistry: Key Intermediate for Selumetinib and Related MEK Inhibitor Manufacturing Route Development

In the patented synthetic routes to selumetinib and its analogs, the 5-hydroxymethyl intermediate can be oxidized to the 5-carboxylic acid, which is then elaborated to the final carboxamide. Patents from Glenmark Life Sciences and others describe novel intermediates for selumetinib preparation that exploit the alcohol → acid → amide sequence [2]. Process chemists optimizing manufacturing routes can procure this compound as a reference standard to validate oxidation step efficiency, monitor intermediate quality by HPLC, and establish in-process control specifications. The commercial availability at kilogram scale (as listed by ChemicalBook suppliers) supports pilot-plant process development.

Analytical Quality Control: Impurity Reference Standard for Selumetinib Drug Substance and Drug Product Testing

With the 2020 FDA approval of selumetinib (Koselugo) and the absence of a pharmacopeial monograph, pharmaceutical manufacturers and contract testing laboratories require well-characterized impurity standards to develop and validate stability-indicating methods per ICH guidelines. The target compound, as a potential degradation product or process-related impurity bearing the intact 4-bromo-2-chlorophenylamino pharmacophore and 7-fluoro substituent, is commercially available at 99% HPLC purity . This purity level supports direct use as a reference standard for LC-UV or LC-MS/MS methods without additional purification, enabling accurate quantification of this species in selumetinib batches.

Fragment-Based Drug Discovery: Low-Molecular-Weight Benzimidazole Core for MEK-Targeted Screening Libraries

At MW 370.61, this compound is 19% smaller than selumetinib (MW 457.68) and falls within the 'rule-of-three' guidelines for fragment-based screening (MW < 300 is ideal, but 370 is within the extended fragment space). The presence of the 4-bromo-2-chlorophenylamino group retains key pharmacophoric elements for MEK binding while the smaller 5-substituent and N3-H reduce molecular complexity . Fragment screening groups can use this compound as a validated MEK-biased fragment for competitive binding assays, X-ray crystallography soaking experiments, or as a starting point for fragment growing campaigns targeting the MEK allosteric pocket.

Quote Request

Request a Quote for (6-(4-broMo-2-chlorophenylaMino)-7-fluoro-1H-benzo[d]iMidazol-5-yl)Methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.